molecular formula C10H8ClFN2O B13679357 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol

2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol

Cat. No.: B13679357
M. Wt: 226.63 g/mol
InChI Key: NLCQCPWLCHUEEK-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with glyoxal in the presence of ammonium acetate, followed by reduction to yield the desired imidazole derivative . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while nucleophilic substitution can result in the replacement of the chloro or fluoro substituents with other functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of chloro and fluoro substituents in 2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol imparts specific chemical and biological properties that distinguish it from other imidazole derivatives.

Properties

Molecular Formula

C10H8ClFN2O

Molecular Weight

226.63 g/mol

IUPAC Name

[2-(4-chloro-3-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8ClFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

NLCQCPWLCHUEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Cl

Origin of Product

United States

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